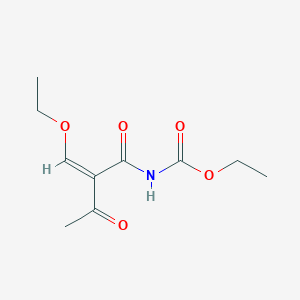
ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a compound that has been of significant interest in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C10H15NO5 and a molecular weight of 229.232 .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 15 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), 1 imide(s) (-thio), and 1 ether(s) (aliphatic) .科学的研究の応用
Degradation in Alcoholic Beverages
Ethyl carbamate (EC), the compound , is a detrimental substance generated during the processing and fermentation of foods and beverages . It’s classified as a 2A carcinogen and is probably carcinogenic to humans . In a study, a novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated . The treatment of immobilized ECH for 12 h decreased the EC concentration in liquor by 71.6 μg/L .
Genetic Engineering Production
Genetic engineering has been used to produce Ethyl Carbamate Hydrolase (ECH), which can degrade Ethyl Carbamate (EC) in Chinese Liquor . This application is particularly important because EC is most abundant in fermented foods, such as Cachaca, Shaoxing wine, and Chinese liquor (baijiu) .
Detection in Alcoholic Beverages
A simple and reliable method for fast extraction and sensitive detection of ethyl carbamate (EC) in rice wine and fruit brandy based on the integration of molecularly imprinted polymers and surface-enhanced Raman spectroscopy (MIPs–SERS) was developed . This method can be integrated into a novel nano-biosensor for fast and efficient detection of hazardous substances (EC) in complex rice wine and fruit brandy samples .
Control in Chinese Liquor
Chinese liquor (Baijiu) is a traditional and unique distilled liquor, which has a huge consumption in China due to its excellent color, flavor, and taste . Therefore, the control of EC in Chinese liquor is of great significance . This review summarized for the first time the progress in presence level, analysis method, formation mechanism, and elimination strategy of EC of Chinese liquor in recent decades .
Screening and Isolation of Ethyl-Carbamate-Degrading Strains
Two Candida ethanolica strains (J1 and J116), isolated from fermented grains, can reduce EC concentrations directly . After immobilization with chitosan, the two strains degraded EC in Chinese Baijiu by 42.27% and 27.91% in 24 h .
Study of Carcinogenic Mechanism
Studies have shown that EC can yield a vinyl carbamate epoxide in the human body. When bound to DNA as adducts, EC can increase the possibility of mutations and carcinogenesis . The hazardous properties of EC have spurred efforts to find ways of mitigating its formation or enhancing its degradation during processing .
特性
IUPAC Name |
ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFGTTVUWRYSJ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

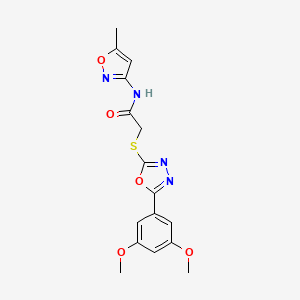
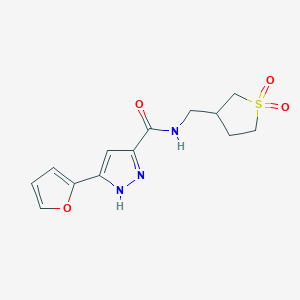
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)

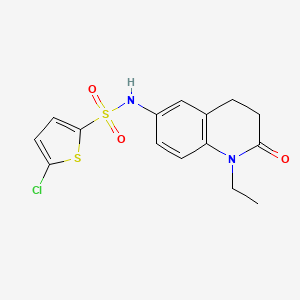

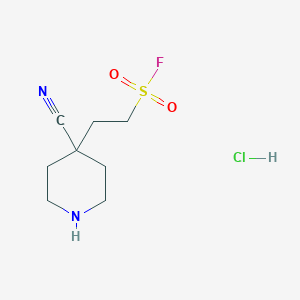
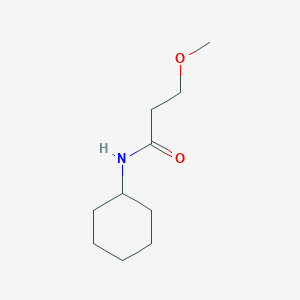
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
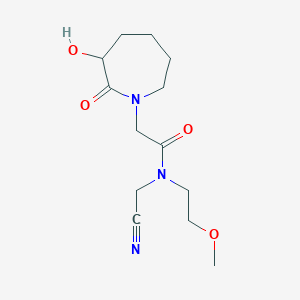
![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)